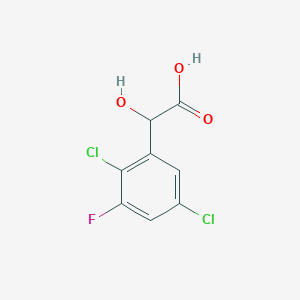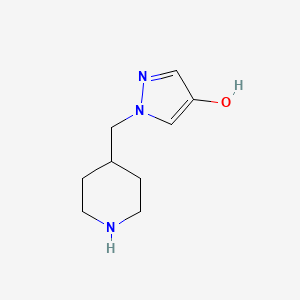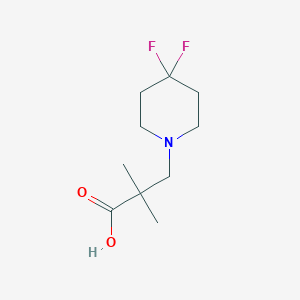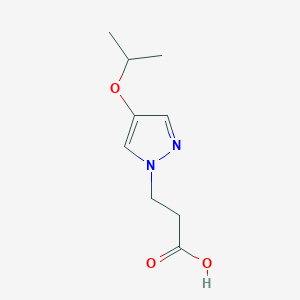
2,5-Dichloro-3-fluoromandelic acid
説明
2,5-Dichloro-3-fluoromandelic acid (DCFM) is an organic compound with a wide range of applications in scientific research. It is a halogenated derivative of mandelic acid and is a white, crystalline solid with a melting point of 132-134°C. DCFM is often used as a reagent in organic synthesis, as well as a scavenger in chromatography. It also has a wide range of applications in the pharmaceutical and biotechnological industries.
作用機序
The mechanism of action of 2,5-Dichloro-3-fluoromandelic acid is not well understood. However, it is believed that the halogenated derivative of mandelic acid can interact with certain biomolecules, such as proteins and enzymes, to produce a variety of effects. For example, this compound can interact with certain enzymes to inhibit their activity or to increase their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the halogenated derivative of mandelic acid can interact with certain biomolecules, such as proteins and enzymes, to produce a variety of effects. For example, this compound can interact with certain enzymes to inhibit their activity or to increase their activity. In addition, this compound can interact with certain proteins to alter their structure and function.
実験室実験の利点と制限
The advantages of using 2,5-Dichloro-3-fluoromandelic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is relatively non-toxic and has a low vapor pressure, making it an ideal reagent for laboratory use. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is highly soluble in water, making it difficult to remove from aqueous solutions. In addition, this compound is a strong acid, so it must be handled with care to avoid skin irritation or other adverse effects.
将来の方向性
The future applications of 2,5-Dichloro-3-fluoromandelic acid are numerous. For example, this compound can be used to synthesize a wide range of organic compounds, such as esters, amides, and amines. In addition, this compound can be used as a scavenger in chromatography to purify complex mixtures of organic compounds. Furthermore, this compound can be used in the pharmaceutical and biotechnological industries for the synthesis of drugs and other compounds. Finally, this compound can be used in the development of new synthetic methods and the study of the mechanisms of action of various biomolecules.
科学的研究の応用
2,5-Dichloro-3-fluoromandelic acid is used as a reagent in organic synthesis and as a scavenger in chromatography. It can be used to synthesize a wide range of organic compounds, such as esters, amides, and amines. It can also be used to purify complex mixtures of organic compounds by chromatography. In addition, this compound is used in the pharmaceutical and biotechnological industries for the synthesis of drugs and other compounds.
特性
IUPAC Name |
2-(2,5-dichloro-3-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-3-1-4(7(12)8(13)14)6(10)5(11)2-3/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIDJLDGHQNUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)
![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)

![4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408958.png)
![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile](/img/structure/B1408959.png)




